1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole
Description
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a pyrrole-derived compound characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 4 and a 2-methoxyethoxy group at position 3. This unique substitution pattern distinguishes it from other pyrrole derivatives, as the electron-withdrawing chlorine atoms and the ether-containing alkoxy group may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-17-6-7-18-13-9-12(10(14)8-11(13)15)16-4-2-3-5-16/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRJOWKZPUREJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with a suitable pyrrole precursor under specific conditions. The reaction may be catalyzed by transition metals such as palladium or nickel, and the conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium bicarbonate or cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Electrophiles such as halogens and nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a synthetic organic compound featuring a pyrrole ring substituted with a dichlorophenyl group and a methoxyethoxy side chain. The molecular formula is C13H13Cl2N, and its molecular weight is approximately 270.15 g/mol. This compound's structure, particularly the chlorine atoms and methoxyethoxy substituent, contributes to its potential reactivity and biological activity, making it applicable in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound is a versatile compound with applications in chemistry, medicine, and industry.
- Chemistry It serves as a building block for synthesizing complex molecules.
- Medicine It is investigated for potential therapeutic properties, including anti-tubercular activity.
- Industry It is utilized in synthesizing materials with specific electronic or optical properties.
Potential Applications
This compound holds promise in several fields:
- Medicinal Chemistry As a building block for synthesizing new drug candidates.
- Agrochemicals For creating novel pesticides and herbicides.
- Materials Science In the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole with analogous pyrrole derivatives documented in the evidence:
Structural and Functional Analysis
2-Methoxyethoxy Group: Unlike the methoxy group in Compound B or the trifluoromethoxy group in Compound A, the 2-methoxyethoxy chain in the target compound introduces steric bulk and ether oxygen atoms, which could improve aqueous solubility and hydrogen-bonding interactions .
Synthetic Yields and Methods :
- Compounds with alkyl chains (e.g., 4-hexylphenylpropyl in ) are synthesized in high yields (100%), whereas halogenated derivatives (e.g., ) show lower yields (31%), possibly due to steric or electronic challenges .
Biological Activity Trends :
- Neuroprotection : Compounds with electron-deficient aromatic systems (e.g., trifluoromethoxy in Compound A) exhibit stronger antioxidant effects, reducing ROS by 45% compared to methoxy-substituted analogs (38% in Compound B) .
- Enzyme Inhibition : Alkyl-substituted pyrroles () show potent tyrosine phosphatase inhibition, suggesting that the target compound’s dichloro-alkoxy substitution may similarly target phosphatases or kinases .
Biological Activity
1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole is a synthetic organic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13Cl2N, with a molecular weight of approximately 270.15 g/mol. The compound features a pyrrole ring substituted with a dichlorophenyl group and a methoxyethoxy side chain, which contributes to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with a suitable pyrrole precursor. Common catalysts include transition metals like palladium or nickel, and solvents such as ethanol or dimethylformamide (DMF) are often used. The reaction conditions are optimized for high yield and purity.
Anticancer Activity
Research indicates that pyrrole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to trigger apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study reported that pyrrole derivatives demonstrated antiproliferative activities against various cancer cell lines with IC50 values ranging from 8.55 to 23.45 μM .
Antimicrobial Properties
Pyrroles have been noted for their antimicrobial activities. Specifically, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in the structure has been linked to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 32 μg/mL for some derivatives .
Anti-inflammatory Effects
In vivo studies have demonstrated that some pyrrole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar bioactivity, contributing to its potential therapeutic applications .
The biological effects of this compound are attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to various therapeutic outcomes. For example, some studies suggest that the compound may inhibit specific kinases involved in cancer progression .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole, and how can reaction conditions be optimized?
- Methodology : Utilize condensation reactions between substituted diketones and amines. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives in ethanol/acetic acid (1:3 v/v) at 80°C for 6–8 hours, followed by silica gel column purification (hexane/ethyl acetate gradient) . Optimize solvent polarity (e.g., DMF for electron-deficient substrates) and use catalytic p-toluenesulfonic acid to enhance cyclization efficiency. Monitor reaction progress via TLC and characterize intermediates via H NMR .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water, 4:1). Analyze using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-97, reporting dihedral angles (e.g., 16.83° between pyrrole and methoxyphenyl rings) and hydrogen-bonding networks (O–H···N, 2.85 Å) .
- FT-IR : Identify functional groups (e.g., C–O–C stretch at 1094 cm, aromatic C–Cl at 715 cm) .
- NMR : Assign substituent positions using C DEPT (e.g., methoxyethoxy CH at δ 68–72 ppm) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) via UV-Vis spectroscopy (λ = 254 nm). Use sonication (30 min) for dispersion .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase). Calculate half-life using first-order kinetics .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Analog synthesis : Replace substituents (e.g., Cl → F, methoxyethoxy → ethoxy) via nucleophilic aromatic substitution (NaH/DMF, 60°C) .
- Biological testing : Screen analogs for receptor binding (e.g., CB2 antagonism via [S]-GTPγS assay, IC determination) .
- Statistical analysis : Use multivariate regression (e.g., Hammett σ constants) to correlate electronic effects with activity .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., C-3 of pyrrole) .
- Molecular docking : Use Glide (Schrödinger) to dock into CB2 receptor homology models. Analyze binding poses (e.g., π-π stacking with Phe117) and calculate MM-GBSA ΔG .
Q. What mechanistic insights can be gained from studying hydrogenation or radical reactions of the pyrrole ring?
- Methodology :
- Hydrogenation : Catalyze with Pd/C (10% w/w) in THF under H (1 atm). Monitor via H NMR for dihydropyrrole intermediates (δ 4.2–4.5 ppm, CH) .
- Radical reactions : Initiate with AIBN (azobisisobutyronitrile) and study H-atom addition using EPR spectroscopy (e.g., hyperfine coupling constants for pyrrolyl radicals) .
Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?
- Methodology :
- Co-crystal screening : Use solvent-drop grinding (methanol) with co-formers (e.g., succinic acid). Characterize via PXRD and DSC (melting point depression ≥20°C indicates formation) .
- Salt formation : React with HCl (1.2 eq.) in diethyl ether. Confirm protonation via IR (N–H stretch at 3200–3400 cm) .
Methodological Notes
- Synthetic purity : Validate via elemental analysis (≤0.4% deviation) and HPLC (≥95% purity) .
- Safety : Follow NFPA guidelines for chlorinated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
